molecular formula C16H30N2O6 B019650 Boc-lys(boc)-OH CAS No. 2483-46-7

Boc-lys(boc)-OH

Cat. No. B019650
CAS RN: 2483-46-7
M. Wt: 346.42 g/mol
InChI Key: FBVSXKMMQOZUNU-NSHDSACASA-N
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Description

Boc-Lys(Boc)-OH, also known as (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, is a polypeptide derivative . It can be used to synthesize multifunctional amphiphilic peptide dendrimers and serve as nonviral gene vectors, which are useful in cancer research .


Synthesis Analysis

The synthesis of Boc-Lys(Boc)-OH involves the use of Boc-protection . This method was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc-protection was also applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group .


Chemical Reactions Analysis

Boc-Lys(Boc)-OH is involved in various chemical reactions. For instance, it can be used to prepare pentafluorophenyl esters, which are further used to synthesize β-peptides . The Boc group is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

Boc-Lys(Boc)-OH has a molecular weight of 346.419 and a density of 1.1±0.1 g/cm3 . Its boiling point is 514.4±45.0 °C at 760 mmHg . The flash point is 264.9±28.7 °C .

Future Directions

Boc-Lys(Boc)-OH has potential applications in cancer therapy. It can be used to create a masked cytotoxic agent, which is serially activated by histone deacetylase (HDAC) and an endogenous protease cathepsin L (CTSL) that remove the acetyl group first and then the unacetylated lysine group liberating puromycin . This agent selectively kills human cancer cell lines with high HDAC and CTSL activities . This cancer-selective cleavage of the masking group is a promising strategy for the next generation of anticancer drug development .

Mechanism of Action

Target of Action

Boc-Lys(Boc)-OH, also known as Nα,Nε-Di-Boc-L-lysine , primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate non-histone proteins . Through deacetylation, HDACs regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Mode of Action

Boc-Lys(Boc)-OH interacts with its targets, the HDACs, by serving as a substrate for these enzymes . HDACs remove acetyl groups from lysine residues in histone and non-histone proteins . This deacetylation may lead to a change in the conformation and/or activity of the substrates .

Biochemical Pathways

The primary biochemical pathway affected by Boc-Lys(Boc)-OH is the lysine acetylation pathway . The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . Deacetylation by HDACs plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression .

Pharmacokinetics

It’s known that the compound can be used in the synthesis of star poly(l-lysine) (pll) homo- and copolymers . These polymers have shown low minimum inhibitory concentration against both Gram-positive and Gram-negative bacteria , indicating potential bioavailability.

Result of Action

The result of Boc-Lys(Boc)-OH’s action is the deacetylation of histones and non-histone proteins . This can lead to changes in gene transcription, cell differentiation, DNA damage responses, and apoptosis . In the context of antimicrobial activity, star PLL homopolymers synthesized using Boc-Lys(Boc)-OH have shown enhanced antimicrobial activity and improved mammalian cell viability .

Action Environment

The action of Boc-Lys(Boc)-OH can be influenced by various environmental factors. For instance, in the synthesis of star PLL homo- and copolymers, the presence of an amine-terminated polyamidoamine dendrimer mediates the ring-opening polymerization of Boc-Lys(Boc)-OH . Additionally, the antimicrobial activity of the resulting polymers can be influenced by the presence of hydrophobic and hydroxyl groups .

properties

IUPAC Name

(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVSXKMMQOZUNU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428554
Record name BOC-LYS(BOC)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-lys(boc)-OH

CAS RN

2483-46-7
Record name BOC-LYS(BOC)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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